molecular formula C18H29NO B5175778 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine

1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine

Cat. No.: B5175778
M. Wt: 275.4 g/mol
InChI Key: HFBOPJQBUWJJRQ-UHFFFAOYSA-N
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Description

1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine is an organic compound with the molecular formula C18H29NO. It is characterized by a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 2,4-dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine typically involves the reaction of 2,4-dimethylphenol with 1-bromohexane to form 6-(2,4-dimethylphenoxy)hexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: 1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 2,4-dimethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-9-10-18(17(2)15-16)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBOPJQBUWJJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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